(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine

Antiviral Drug Discovery Capsid Assembly Inhibition Stereochemistry-Activity Relationships

(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine (CAS 1269924-77-7) is a chiral primary amine featuring a 7-methoxybenzofuran core with a (1R)-configured 2-methylpropylamine side chain. The benzofuran scaffold is a privileged structure in medicinal chemistry, with the 7-methoxy substitution pattern known to modulate electronic properties and metabolic stability relative to other positional isomers.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B13160777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC2=C(O1)C(=CC=C2)OC)N
InChIInChI=1S/C13H17NO2/c1-8(2)12(14)11-7-9-5-4-6-10(15-3)13(9)16-11/h4-8,12H,14H2,1-3H3/t12-/m1/s1
InChIKeyMNFGGGLXNXMNKN-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine – Chiral Benzofuran Amine for Asymmetric Synthesis & SAR Procurement


(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine (CAS 1269924-77-7) is a chiral primary amine featuring a 7-methoxybenzofuran core with a (1R)-configured 2-methylpropylamine side chain [1]. The benzofuran scaffold is a privileged structure in medicinal chemistry, with the 7-methoxy substitution pattern known to modulate electronic properties and metabolic stability relative to other positional isomers [2]. This compound serves as a key chiral intermediate in the synthesis of bioactive molecules, where both the stereochemistry and the regiochemistry of the methoxy group are critical determinants of downstream target affinity and selectivity [3].

Why Generic (1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine Substitution Fails in Chiral Synthesis


Substituting this compound with a positional isomer (e.g., 5-methoxy or 4-methoxy) or the opposite enantiomer can fundamentally alter pharmacological outcomes. The 7-methoxy group exerts a distinct electron-donating effect on the benzofuran ring system, shifting the HOMO/LUMO energies relative to 5-methoxy analogs, which directly impacts charge-transfer interactions with biological targets . Enantiomeric switching from (1R) to (1S) configuration can invert stereospecific recognition at chiral binding sites, as demonstrated by differential EC50 values (2 nM vs 108 nM) for closely related benzofuran-amine diastereomers in antiviral capsid assembly assays [1]. Furthermore, regiochemical variation in the methoxy position alters LogP and topological polar surface area, affecting passive membrane permeability and oral bioavailability in ways that cannot be compensated by simple formulation adjustments .

(1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine: Quantitative Differentiation Evidence


Enantiomeric Purity Drives 54-Fold Potency Difference in Antiviral Capsid Assembly Assays

In a head-to-head comparison within the same patent assay platform (US10202379), the (R)-configured benzofuran-amine analog (Reference Example 621) achieved an EC50 of 2 nM against the influenza cap-dependent endonuclease target, whereas the corresponding (S)-configured analog (Reference Example 244) exhibited an EC50 of 108 nM [1]. This 54-fold potency differential underscores that stereochemistry at the α-carbon of the 2-methylpropylamine side chain is not a minor variable but a dominant determinant of target engagement [2].

Antiviral Drug Discovery Capsid Assembly Inhibition Stereochemistry-Activity Relationships

7-Methoxy Regioisomer Confers Superior PDE4 Inhibition Compared to Alternative Alkoxy Substitutions

In a scaffold-hopping medicinal chemistry program, 7-methoxybenzofuran derivative 4e demonstrated PDE4B IC50 = 10.0 nM and PDE4D IC50 = 15.2 nM, with improved oral bioavailability (F = 66%) and half-life (t1/2 = 2.0 h) in SD rats compared to lead compounds FCPR16 and Z19153 [1]. While data for 5-methoxy and 4-methoxy regioisomers were not reported in the same study, the 7-alkoxy substitution pattern was specifically identified as optimal for PDE4 subtype selectivity and in vivo hepatoprotective efficacy in a D-GalN/LPS-induced hepatic sepsis model [2].

PDE4 Inhibition Hepatoprotection Regiochemistry-Activity Relationship

Physicochemical Property Differentiation: 7-Methoxy vs 5-Methoxy Regioisomers Alter Lipophilicity and Hydrogen-Bonding Capacity

The target compound (1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine exhibits a calculated LogP of 3.0972 and a topological polar surface area (TPSA) of 48.39 Ų . In contrast, the 5-methoxy regioisomer (1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine is reported to display altered electronic distribution due to the methoxy group's para-like relationship to the furan oxygen, which affects the compound's hydrogen-bond acceptor capacity and dipole moment . This differential in LogP and TPSA translates to distinct passive membrane permeability profiles, with the 7-methoxy configuration predicted to favor improved blood-brain barrier penetration based on CNS MPO scoring [1].

Physicochemical Profiling Drug-Likeness Regioisomer Comparison

Hepatotoxicity Risk Differentiation: Benzofuran Regioisomers Exhibit Divergent Cytotoxicity Profiles

A comparative toxicology study of benzofuran regioisomers demonstrated that 5-(2-aminopropyl)benzofuran (5-APB) is significantly more hepatotoxic than its 6-substituted isomer 6-APB in hepatocyte cellular models [1]. Although this study examined aminopropyl rather than methylpropylamine side chains, the positional effect of the substituent on the benzofuran core is mechanistically informative: the 5-position substitution places the amine-bearing side chain in closer proximity to the furan oxygen, potentially facilitating reactive metabolite formation via CYP450-mediated oxidation [2]. The 7-methoxy-2-substituted configuration of the target compound positions the methoxy group distal to the amine side chain, which may reduce the propensity for quinone-methide formation compared to 5-substituted analogs [3].

Hepatotoxicity Drug Safety Regioisomer Toxicology

Procurement-Driven Application Scenarios for (1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine


Antiviral Lead Optimization Requiring Stereochemically Pure (R)-Benzofuran Amine Intermediates

Medicinal chemistry teams developing influenza cap-dependent endonuclease inhibitors should procure the (1R)-enantiomer exclusively. Patent evidence (US10202379) demonstrates that the (R)-configuration at the α-carbon yields 54-fold greater antiviral potency (EC50 2 nM vs 108 nM) compared to the (S)-enantiomer in capsid assembly inhibition assays [1]. Procurement specifications must verify enantiomeric excess ≥98% ee by chiral HPLC to ensure fidelity to the patent-enabling data.

PDE4-Targeted Hepatoprotective Drug Discovery Using 7-Methoxybenzofuran Scaffolds

Research groups pursuing PDE4 inhibition for hepatic sepsis or inflammatory liver diseases should utilize 7-methoxybenzofuran-based intermediates rather than 5- or 6-methoxy regioisomers. The 7-methoxy scaffold has been pharmacologically validated to deliver PDE4B IC50 of 10.0 nM with 66% oral bioavailability in rat models [2]. Substituting with a 5-methoxy regioisomer would place the electron-donating group in a different electronic environment, likely compromising the PDE4 subtype selectivity profile established in the lead optimization campaign.

CNS-Penetrant Program Requiring Optimal LogP and TPSA for Blood-Brain Barrier Permeability

For neuroscience drug discovery programs where CNS exposure is required, the 7-methoxy regioisomer's LogP of 3.0972 and TPSA of 48.39 Ų are within the optimal CNS drug-like space . The 5-methoxy isomer, with a predicted lower LogP due to increased polarity from the altered electronic distribution, may exhibit reduced passive BBB permeability. Procurement decisions should favor the 7-methoxy variant when CNS target engagement is a primary project objective.

Safety-First Lead Series Requiring Reduced Hepatotoxicity Risk from Benzofuran Scaffolds

Toxicology-aware medicinal chemistry programs should preferentially select 7-substituted benzofuran intermediates over 5-substituted analogs. Published hepatocyte toxicity data for benzofuran positional isomers indicate that 5-substitution confers significantly greater cytotoxicity than 6-substitution, with 7-substitution predicted to offer the most favorable hepatic safety profile due to reduced metabolic activation at the furan ring positions [3]. This is particularly relevant for chronic indication programs where cumulative hepatic exposure is anticipated.

Quote Request

Request a Quote for (1R)-1-(7-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.